Product packaging for {2-Oxabicyclo[2.2.2]octan-4-yl}methanol(Cat. No.:CAS No. 2168235-11-6)

{2-Oxabicyclo[2.2.2]octan-4-yl}methanol

Cat. No.: B2485244
CAS No.: 2168235-11-6
M. Wt: 142.198
InChI Key: YYYJRRRHZZLXEX-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Oxabicyclic Systems in Organic Chemistry

Bridged bicyclic systems are molecules containing two rings that share three or more atoms. This structural motif imparts a high degree of rigidity and a defined three-dimensional geometry. When an oxygen atom is incorporated into the bridge or the ring system, forming an oxabicyclic compound, the molecule gains unique properties. These include altered polarity, solubility, and metabolic stability, which are of paramount importance in the design of new pharmaceuticals.

The 2-oxabicyclo[2.2.2]octane framework, the core of the title compound, is of particular significance as it is considered a saturated bioisostere of the phenyl ring. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a flat, aromatic phenyl ring with a three-dimensional, saturated scaffold like 2-oxabicyclo[2.2.2]octane can lead to significant improvements in a drug candidate's profile, such as increased water solubility and enhanced metabolic stability, without sacrificing its desired biological activity. researchgate.netnih.gov

Initial research into bicyclo[2.2.2]octane systems laid the groundwork for later explorations into their heterocyclic analogs. The synthesis of the 2-oxabicyclo[2.2.2]octane core has been a subject of methodological development. A key breakthrough in the synthesis of this framework has been the use of iodocyclization of cyclohexane-containing alkenyl alcohols. researchgate.netnih.gov This method provides a reliable and efficient route to functionalized 2-oxabicyclo[2.2.2]octanes.

Over the past decade, these scaffolds have proven to be valuable in drug discovery and medicinal chemistry. nih.gov The 2-oxabicyclo[2.2.2]octane core has been incorporated into the structures of established drugs like Imatinib and Vorinostat in research settings, demonstrating its potential to improve physicochemical properties. researchgate.netnih.gov This has solidified the importance of this framework as a versatile building block in the development of new therapeutic agents.

The primary research objective for the synthesis and study of {2-Oxabicyclo[2.2.2]octan-4-yl}methanol is its use as a versatile chemical intermediate. The presence of a primary alcohol functional group provides a reactive handle for a variety of chemical transformations. This allows for the straightforward introduction of the 2-oxabicyclo[2.2.2]octane scaffold into larger, more complex molecules.

Specific research goals for this compound include:

Elaboration into Novel Bioactive Molecules: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the attachment of various pharmacophores.

Investigation as a Phenyl Ring Bioisostere: By incorporating the {2-Oxabicyclo[2.2.2]octan-4-yl}methyl moiety into known bioactive compounds, researchers can systematically study the effects of replacing a benzyl (B1604629) group with this saturated, heterocyclic analog.

Development of New Synthetic Methodologies: The synthesis of this compound itself can be a target for the development of more efficient and scalable synthetic routes to this valuable building block.

In essence, this compound serves as a crucial bridge, connecting the foundational research on its core bicyclic system to the practical application of this scaffold in the creation of new chemical entities with potentially improved properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B2485244 {2-Oxabicyclo[2.2.2]octan-4-yl}methanol CAS No. 2168235-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJRRRHZZLXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanol and Its Derivatives

De Novo Synthesis Approaches to the 2-Oxabicyclo[2.2.2]octane Core

The construction of the 2-oxabicyclo[2.2.2]octane skeleton can be achieved through various synthetic methodologies, each offering distinct advantages in terms of starting materials, efficiency, and amenability to substitution. These approaches range from electrophile-induced cyclizations to pericyclic reactions, providing a versatile toolkit for organic chemists.

Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols

A pivotal and scalable method for the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of specifically designed cyclohexane-containing alkenyl alcohols. enamine.netnih.govnih.gov This strategy has been successfully employed to produce the core on a large scale. researchgate.net The key reaction involves treating a 4-(hydroxymethyl)-4-vinylcyclohexan-1-ol derivative with molecular iodine in a suitable solvent like acetonitrile. enamine.netnih.govnih.gov

The mechanism proceeds via the electrophilic activation of the alkene by iodine, forming an iodonium (B1229267) intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to forge the ether linkage and establish the bicyclic framework. This process is entropically challenging as it requires the flexible cyclohexane (B81311) ring to adopt a higher-energy boat-like conformation to facilitate the cyclization. enamine.net Despite this, optimization of reaction conditions has enabled this route to be effective for producing a variety of functionalized 2-oxabicyclo[2.2.2]octanes. researchgate.netresearchgate.net The resulting iodo-substituted derivatives can be further functionalized; for instance, reduction of the carbon-iodine bond followed by transformations of other functional groups can yield alcohols, carboxylic acids, and amines. nih.gov

Precursor TypeReagentProduct FeatureReference
Cyclohexane-alkenyl alcoholI₂ in acetonitrileIodo-functionalized 2-oxabicyclo[2.2.2]octane enamine.netnih.govnih.gov
Ethyl ester analog of alkeneI₂ in acetonitrileProducts with three exit vectors for diversification researchgate.netresearchgate.net
Substituted alkenyl alcoholsI₂ in acetonitrileMono- and bifunctional derivatives nih.gov

Intramolecular Michael Addition Strategies

Another established approach for constructing the bicyclic core involves an intramolecular Michael addition. A synthesis reported in 2019 by Harrison utilizes this strategy as the key ring-forming step. researchgate.net This method typically involves a cyclohexane precursor containing both a Michael acceptor (such as an α,β-unsaturated ester or ketone) and a nucleophilic group (like a hydroxyl group) positioned to allow for a 6-exo-trig cyclization.

Upon treatment with a base, the nucleophile is deprotonated and adds to the β-position of the Michael acceptor, forming the crucial carbon-oxygen bond that closes the second ring of the bicyclic system. This approach offers a powerful way to control stereochemistry at multiple centers and is particularly useful for synthesizing derivatives with specific substitution patterns.

Pyrolysis-Based Routes for Oxabicyclic Olefins

Pyrolysis offers a thermally-driven route to generate unsaturated compounds. While not a direct route to saturated systems like {2-Oxabicyclo[2.2.2]octan-4-yl}methanol, pyrolysis of β-hydroxyolefins can generate unsaturated carbonyl compounds via a cyclic transition state. This general reaction principle could be conceptually applied to create unsaturated precursors to the 2-oxabicyclo[2.2.2]octane system. For instance, the pyrolysis of a suitably substituted 2-(1'-alkenyl)-cycloalkanol can yield a long open-chain unsaturated carbonyl compound.

Catalytic fast pyrolysis, often using zeolites like ZSM-5, is a technology used to convert biomass-derived feedstocks into olefins and aromatics. researchgate.net This process involves the decomposition of the material at high temperatures in the absence of oxygen. researchgate.net While this technology is primarily aimed at producing fuel-grade hydrocarbons, the fundamental reactions involving dehydration and cracking could be harnessed to create unsaturated bicyclic ethers from more complex polyol precursors.

Benzeneselenylation-Oxidative Removal Protocols for 2-Oxabicyclo[2.2.2]octane Derivatives

The formation of cyclic ethers can be efficiently achieved through electrophilic cyclization using selenium reagents. Phenylselenoetherification is a mild and effective method for constructing five- and six-membered oxygen heterocycles from unsaturated alcohols. acs.org In this approach, an electrophilic selenium species, typically generated from phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), reacts with the double bond of an alkenyl alcohol. acs.orgresearchgate.net

This initial reaction forms an episelenonium ion intermediate. The intramolecular hydroxyl group then attacks this intermediate in a regio- and stereoselective manner to yield a phenylseleno-substituted cyclic ether. nih.gov For the synthesis of a 2-oxabicyclo[2.2.2]octane derivative, a 4-vinylcyclohexanol derivative would be the required starting material. The resulting organoselenium compound can then undergo oxidative elimination. Treatment with an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), converts the selenide (B1212193) to a selenoxide, which then spontaneously eliminates via a syn-elimination pathway to introduce a double bond, yielding a 2-oxabicyclo[2.2.2]oct-5-ene derivative.

General Steps in Benzeneselenylation-Oxidative Removal:

Electrophilic Attack: Reaction of an alkenyl alcohol with PhSeCl to form an episelenonium ion.

Intramolecular Cyclization: Nucleophilic attack by the hydroxyl group to form the phenylseleno-substituted 2-oxabicyclo[2.2.2]octane.

Oxidation: Conversion of the selenide to a selenoxide using an oxidizing agent.

Syn-Elimination: Spontaneous elimination of the selenoxide to form an olefin.

Diels-Alder Cycloadditions for Oxabicyclic Ring Systems

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a direct route to construct the 6-membered ring system inherent in the 2-oxabicyclo[2.2.2]octane core. This strategy involves the reaction of a diene with a dienophile to form a cyclic adduct. To generate the oxabicyclic system, one of the reactants must contain an oxygen atom positioned to become the bridgehead oxygen of the final product.

A particularly effective implementation of the Diels-Alder strategy uses 2H-pyran-2-ones (also known as 2-pyrones) as the diene component. These heterocyclic compounds can react with various dienophiles, such as vinyl ethers or other activated alkenes, to form 2-oxabicyclo[2.2.2]oct-5-ene derivatives as intermediate products.

The reaction proceeds via a concerted [4+2] cycloaddition where the 2-pyrone provides the four-pi electron system and the dienophile provides the two-pi electron system. The resulting bicyclic adduct contains the core 2-oxabicyclo[2.2.2]octane skeleton with a double bond in the newly formed ring. These reactions can be carried out under thermal conditions, microwave irradiation, or high pressure. The intermediate adducts are often stable and can be isolated, or they can be used in subsequent transformations. For example, these adducts frequently undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to yield substituted cyclohexadiene or aromatic products, but the initial formation of the oxabicyclic system is a key mechanistic step.

DieneDienophileProduct TypeReference
3-Acylamino-2H-pyran-2-oneVinyl-containing dienophiles2-Oxabicyclo[2.2.2]oct-5-ene intermediate
2-PyroneVarious AlkenesPhotochemical [2+2] rearrangement product or [4+2] dimer
Formation of CO2-Bridged Oxabicyclo[2.2.2]octenes

The formation of CO2-bridged oxabicyclo[2.2.2]octenes, also known as 7-oxabicyclo[2.2.2]oct-5-en-3-ones, represents a key strategic approach to the oxabicyclic core. These structures are typically accessed through a [4+2] Diels-Alder cycloaddition reaction between a 2H-pyran-2-one derivative, acting as the diene, and a suitable dienophile, such as an alkene. nih.gov This reaction can lead to a variety of cycloadducts with the potential for up to four contiguous stereogenic centers. mdpi.comchemshuttle.com

A significant challenge in the synthesis of these CO2-bridged adducts is their inherent thermal lability. cdnsciencepub.com Under elevated temperatures, they readily undergo a retro-hetero-Diels-Alder reaction, leading to the spontaneous elimination of a stable carbon dioxide molecule. chemshuttle.comcdnsciencepub.com This process results in the formation of cyclohexadiene intermediates, which can then undergo further reactions. researchgate.net

To circumvent this thermal decomposition and isolate the primary oxabicyclo[2.2.2]octene cycloadducts, specific reaction conditions are required. Research has shown that conducting the cycloaddition under mild thermal conditions is essential. Furthermore, the application of high pressure (e.g., 13–15 kbar) has proven effective in accelerating the desired cycloaddition step while suppressing the subsequent CO2 elimination, allowing for the successful synthesis of these valuable intermediates. mdpi.com

Regiospecific and Stereoselective Functionalization at the 4-Position

Achieving precise control over the substitution pattern of the 2-oxabicyclo[2.2.2]octane scaffold is paramount for its application in areas like drug discovery. The 4-position, being at the bridgehead opposite the oxygen atom, offers a key vector for introducing molecular diversity.

Introduction of the Hydroxymethyl Moiety via Grignard Reagents and Other Strategies

The target compound, this compound, features a hydroxymethyl group at the C4 position. A primary and highly effective strategy to install this functional group involves the reduction of a carboxylic acid or its ester derivative at the same position. For instance, a related isomer, {2-oxabicyclo[2.2.2]octan-1-yl}methanol, has been synthesized in high yield (90%) through the reduction of the corresponding methyl ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov This method is directly translatable to the synthesis of the C4-substituted target molecule from a precursor such as 2-oxabicyclo[2.2.2]octane-4-carboxylic acid or its esters. nih.gov

Another viable pathway involves the oxidation of a precursor alcohol at the 4-position to an aldehyde, followed by reduction. The Swern oxidation, for example, can convert a primary alcohol into the corresponding aldehyde, which can then be reduced to the desired hydroxymethyl group using standard reducing agents. nih.gov While the use of Grignard reagents, such as methylmagnesium bromide reacting with a 4-formyl-2-oxabicyclo[2.2.2]octane, could theoretically be used to form a secondary alcohol, the direct introduction of the hydroxymethyl group is more commonly achieved via the reduction of a C4-carbonyl group (aldehyde or ester).

PrecursorReagentProductYield
Methyl 2-oxabicyclo[2.2.2]octane-1-carboxylateLiAlH₄{2-Oxabicyclo[2.2.2]octan-1-yl}methanol90%
{2-Oxabicyclo[2.2.2]octan-1-yl}methanolSwern Oxidation Reagents1-Formyl-2-oxabicyclo[2.2.2]octane63%

This table presents data for the synthesis of the C1-substituted isomer, illustrating analogous strategies applicable to the C4 position. nih.gov

Strategies for Complex Alkyl or Aryl Substitutions at the 4-Position

Introducing more complex carbon-based substituents, such as alkyl or aryl groups, at the 4-position requires different synthetic tactics. A versatile approach begins with the synthesis of a halogenated intermediate, for example, an iodo- or bromo-substituted 2-oxabicyclo[2.2.2]octane at the C4 position. These halides serve as excellent precursors for a wide range of carbon-carbon bond-forming reactions. nih.gov

For instance, these halogenated scaffolds can potentially undergo transition-metal-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid or a Stille coupling with an organostannane could be employed to introduce various aryl or heteroaryl moieties. Similarly, reaction with organocuprates (Gilman reagents) could facilitate the introduction of alkyl groups. An example of an aryl-substituted scaffold is (1S,4R,6R)-6-(4-cyanophenyl)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, which was formed via a photochemical intramolecular cyclization, demonstrating the stability of aryl groups on this framework. cdnsciencepub.com

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The synthesis of complex derivatives often relies on the preparation of strategically functionalized intermediates that can be elaborated in later steps. These precursors typically contain functional groups that are stable under certain reaction conditions but can be readily converted to other moieties as needed.

Preparation of (1-(2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)vinyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate Intermediates

A notable example of a key intermediate is tert-butyl-(E)-(1-(2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)vinyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. This compound serves as a precursor in the synthesis of novel bacterial topoisomerase inhibitors. rsc.org The synthesis of this intermediate highlights a sophisticated use of modern coupling chemistry.

The key transformation is a palladium-catalyzed coupling reaction between 6-methoxy-4-bromo-3-chloro-1,5-naphthyridine and a Boc-protected vinyl oxabicyclooctane derivative. This reaction, conducted in benzene (B151609) at 100 °C with silver carbonate as a base and palladium acetate (B1210297) as the catalyst, yields the desired carbamate (B1207046) intermediate. rsc.org The carbamate group at the 4-position is a versatile functional handle; it is stable under the coupling conditions but can be deprotected to reveal a primary amine, which can then be further modified or converted to other functionalities, including the target hydroxymethyl group.

Reaction for Carbamate Intermediate Synthesis rsc.org

Reactant A Reactant B Catalyst Base Product

Green Chemistry Approaches and Sustainable Synthetic Methods for Oxabicyclic Scaffolds

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. The synthesis of oxabicyclic scaffolds can benefit significantly from these approaches.

One of the most prominent green strategies applicable to the 2-oxabicyclo[2.2.2]octane core is the use of the Diels-Alder reaction for its construction. mdpi.com This reaction is highly atom-economical, meaning that most of the atoms of the reactants are incorporated into the final product, generating minimal waste. When conditions are optimized to avoid harsh solvents and high temperatures, it aligns well with green chemistry ideals.

Reaction Mechanisms and Derivatization Chemistry of 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanol

Chemical Transformations of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a versatile handle for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The primary alcohol of {2-Oxabicyclo[2.2.2]octan-4-yl}methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled reaction conditions.

The oxidation to the aldehyde, 2-oxabicyclo[2.2.2]octane-4-carbaldehyde, can be achieved using various mild oxidizing agents. One common method involves the use of Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (DCM). For instance, a related compound, ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, was successfully oxidized to the corresponding aldehyde in 60% yield using DMP at room temperature. dtu.dk Another effective method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO). This method was employed in the synthesis of a substituted 2-oxabicyclo[2.2.2]octane-l-carbaldehyde. google.com

Further oxidation of the aldehyde or direct oxidation of the primary alcohol to the carboxylic acid, 2-oxabicyclo[2.2.2]octane-4-carboxylic acid, can be accomplished using stronger oxidizing agents. A variety of reagents are available for the oxidation of aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO4), chromic acid, and milder options like Oxone. organic-chemistry.org The choice of reagent is often dictated by the presence of other functional groups in the molecule. organic-chemistry.org For example, the oxidation of an alcohol to a carboxylic acid has been documented in the synthesis of functionalized 2-oxabicyclo[2.2.2]octanes. nih.gov

Table 1: Oxidation Reactions of this compound and Derivatives

Starting Material Reagent(s) Product Yield
Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Dess-Martin periodinane Ethyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate 60% dtu.dk
Substituted 2-oxabicyclo[2.2.2]octan-1-yl)methanol Swern Oxidation Substituted 2-oxabicyclo[2.2.2]octane-l-carbaldehyde Not specified google.com
Alcohol-substituted 2-oxabicyclo[2.2.2]octane Oxidation Carboxylic acid-substituted 2-oxabicyclo[2.2.2]octane Not specified nih.gov

Reduction Reactions to Various Alcohol Derivatives

While the hydroxymethyl group is already in a reduced state, its derivatives can undergo reduction. For instance, the corresponding carboxylic acid or ester can be reduced back to the primary alcohol. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). masterorganicchemistry.comambeed.com In the context of related 2-oxabicyclo[2.2.2]octane systems, LiAlH4 has been used to reduce an iodide derivative to the corresponding alcohol in 90% yield. nih.gov This indicates that LiAlH4 is a suitable reagent for the reduction of functional groups on this scaffold without affecting the bicyclic ether linkage. nih.gov

Furthermore, derivatives of the hydroxymethyl group can be reduced to the methyl group. This can be achieved by first converting the alcohol to a tosylate, followed by reduction. While specific examples for the direct reduction of this compound to the 4-methyl derivative are not prevalent, the reduction of tosylates is a general method for the deoxygenation of alcohols.

Substitution Reactions for Halogenated Compounds and Ethers

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including halogens and alkoxy groups.

For example, the alcohol can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This tosylate can then be displaced by a nucleophile. A patent describes the reaction of a substituted (2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate (B104242) with sodium acetate (B1210297) in DMSO to yield the corresponding acetate ester. google.com Similarly, O-mesylation of a related alcohol followed by reaction with lithium bromide (LiBr) has been used to synthesize the corresponding bromide derivative. nih.gov

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comlibretexts.orgyoutube.com This method is versatile for preparing a wide range of ethers. masterorganicchemistry.comlibretexts.orgyoutube.com

Table 2: Substitution Reactions of this compound Derivatives

Starting Material Derivative Reagent(s) Product
Tosylate Sodium acetate Acetate ester google.com
Mesylate Lithium bromide Bromide derivative nih.gov
Alcohol 1. NaH; 2. Alkyl halide Ether

Reactions Involving the Oxabicyclo[2.2.2]octane Scaffold

The rigid, bicyclic structure of the 2-oxabicyclo[2.2.2]octane scaffold can also participate in chemical transformations, such as ring-opening reactions and rearrangements, or serve as a precursor for more complex polycyclic systems.

Ring-Opening Reactions and Rearrangements

The ether linkage in the 2-oxabicyclo[2.2.2]octane scaffold is generally stable but can undergo cleavage under acidic conditions. cardiff.ac.uk Acid-catalyzed ring-opening reactions of oxabicyclic compounds are a known strategy in organic synthesis to produce functionalized cyclohexanes. beilstein-journals.org For instance, a thesis describes the use of sulfuric acid to catalyze the intramolecular hydroalkoxylation-cyclization of (4-methylcyclohex-3-enyl)methanol to form 1-methyl-2-oxabicyclo[2.2.2]octane, the reverse of a ring-opening reaction. cardiff.ac.uk This suggests that under appropriate acidic conditions, the reverse reaction, the ring-opening of the bicyclic ether, is also feasible.

Rearrangements of the oxabicyclo[2.2.2]octane system can also be induced. While specific examples starting from this compound are not widely reported, related bicyclic systems have been shown to undergo rearrangements. For example, acid-mediated isomerization of a (2-oxaspiro[3.3]heptan-6-yl)methanol derivative has been reported to yield a 3-oxabicyclo[3.1.1]heptane system. acs.org

Formation of Spiro and Tricyclic Systems from Oxabicyclic Precursors

The 2-oxabicyclo[2.2.2]octane framework can be a building block for the synthesis of more complex molecular architectures, including spirocyclic and tricyclic compounds. Although direct examples utilizing this compound as a starting material are scarce, related methodologies highlight the potential of this scaffold.

For instance, spiro-2-oxabicyclo[2.2.2]octanes have been synthesized through a cascade reaction involving a Ag(I)-catalyzed alkyne cycloisomerization and an oxa-[4+2]-cycloaddition. While this approach builds the spirocyclic system from acyclic precursors rather than modifying a pre-existing oxabicyclo[2.2.2]octane, it demonstrates a pathway to this class of compounds.

Intramolecular cyclization reactions of appropriately functionalized 2-oxabicyclo[2.2.2]octane derivatives could provide a route to tricyclic systems. Free-radical cyclization is a powerful tool for forming new rings, and various transition metals can mediate such reactions. thieme-connect.de For example, an intramolecular cyclization of a derivative of this compound containing a suitably placed radical precursor could lead to the formation of a new ring fused to the bicyclic core.

Catalytic Approaches in Derivatization

The derivatization of oxabicyclic frameworks, such as this compound, is a key area of research for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. Catalytic methods offer efficient and selective pathways for the functionalization of these saturated heterocyclic systems. This section explores two distinct catalytic strategies that have been successfully applied to related oxabicyclic scaffolds, providing insights into potential derivatization routes for the target molecule.

Nucleophilic Phosphine (B1218219) Catalysis in Related Oxabicyclo[2.1.1]hexane Scaffolds

While direct nucleophilic phosphine catalysis on this compound is not extensively documented, the application of this methodology to the structurally related 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffolds offers a valuable precedent. rsc.orgresearchgate.netbath.ac.uk A novel approach combining nucleophilic phosphine catalysis and energy transfer catalysis has been developed for the rapid construction of diverse 2-oxa-BCH architectures from readily available starting materials. rsc.orgresearchgate.netbath.ac.uk

This cascade reaction utilizes commercial allyl alcohols and 3-phenylpropiolonitrile (B1195722) to construct the 2-oxabicyclo[2.1.1]hexane core. rsc.org The process is initiated by a nucleophilic phosphine-catalyzed conjugate addition, followed by a [2+2] cycloaddition mediated by energy transfer catalysis. rsc.org Dichloromethane was found to be the optimal solvent for this transformation, leading to a quantitative yield of the desired product with good diastereoselectivity. rsc.org

A key advantage of this method is its ability to introduce a wide range of functional groups at every position of the scaffold. researchgate.net This is achieved by varying the allyl alcohol coupling partner, allowing for the incorporation of protected amines, esters, alcohols, arenes, and alkyl groups. researchgate.net The reaction conditions, including the choice of phosphine catalyst and irradiation time, can be optimized for different substrates as detailed in the table below. rsc.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Oxabicyclo[2.1.1]hexane Scaffolds

Entry Phosphine Catalyst (mol%) Reaction Time (h) Irradiation Time (h) Yield (%)
1 PBu₃ (5) 1 1 99
2 PBu₃ (15) 1 1 -
3 PMe₃ (20) 1 1 -
4 PMe₃ (20) 1 16 -
5 - - - 63 (¹H NMR yield)

Data sourced from a study on the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds. rsc.org

This strategy demonstrates the potential for creating structurally complex molecules from simple precursors in a highly atom-economical fashion. rsc.orgresearchgate.netbath.ac.uk The functional group tolerance of this method is broad, enabling the synthesis of sp³-rich bridged spirocyclic structures when cyclic allyl alcohols are employed. researchgate.net

Visible-Light-Induced Energy Transfer Reactions in Oxabicyclic Systems

Visible-light-induced energy transfer catalysis has emerged as a powerful tool for the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes. acs.orgresearchgate.netnih.gov This strategy allows for the construction of these bicyclic scaffolds in a single step from readily accessible benzoylformate esters and bicyclo[1.1.0]butanes. acs.orgresearchgate.netnih.gov The reaction proceeds through a proposed formal [2π + 2σ] photocycloaddition, followed by a backbone C–H abstraction and an aryl group migration sequence. acs.orgresearchgate.netnih.gov

This method is particularly noteworthy for its ability to introduce a diverse array of (hetero)aryl groups at the C2 position of the oxabicyclic core, providing access to previously unattainable molecular architectures. acs.orgresearchgate.net The resulting ester group on the product serves as a versatile handle for further chemical modifications, thus enabling the rapid generation of molecular complexity and the exploration of new sp³-rich chemical space. acs.orgresearchgate.netnih.gov

The development of new synthetic strategies to prepare carbon-sp³-rich arene bioisosteres, especially their heteroatom-containing analogues, is of high interest. researchgate.net Photocatalytic reactions, such as the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes enabled by cobalt under visible light, represent a significant advancement in this area. researchgate.net The key step in this process involves the oxidation of bicyclo[1.1.0]butanes to generate radical cation intermediates, which are promoted by cobalt to facilitate a nucleophilic addition to the aldehydes. researchgate.net

While these examples focus on the 2-oxabicyclo[2.1.1]hexane system, the underlying principles of visible-light-induced energy transfer reactions could potentially be adapted for the derivatization of the this compound scaffold, opening new avenues for the synthesis of novel and complex molecules.

Computational and Theoretical Studies of 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For {2-Oxabicyclo[2.2.2]octan-4-yl}methanol, these calculations reveal a rigid bicyclic framework.

Crystallographic analysis of various 2-oxabicyclo[2.2.2]octane derivatives has confirmed the geometric parameters of this bicyclic system. nih.gov These studies show that the introduction of the oxygen atom in the bridge significantly influences the electronic properties without drastically altering the core geometry when compared to its carbocyclic analog, bicyclo[2.2.2]octane. nih.gov This is a key feature when considering the 2-oxabicyclo[2.2.2]octane moiety as a bioisostere for a para-substituted phenyl ring, as it maintains a similar spatial arrangement of substituents. nih.govresearchgate.netnih.gov

The electronic structure of this compound is characterized by the electronegative oxygen atom in the bridge, which polarizes the electron density within the molecule. This inherent polarity can influence its intermolecular interactions and solubility. DFT calculations on related systems have been used to understand the regio- and stereochemical outcomes of reactions involving the bicyclo[2.2.2]octane framework. arkat-usa.org For this compound, such calculations would highlight the electron density distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its reactivity and interaction with other molecules.

Table 1: Calculated Geometric Parameters of the 2-Oxabicyclo[2.2.2]octane Core (Note: These are representative values based on crystallographic data of derivatives and may vary slightly for this compound)

ParameterValue
C1-C7 Bond Length (Å)~1.54
C1-O2 Bond Length (Å)~1.44
C1-C6 Bond Angle (°)~109.5
C1-O2-C3 Bond Angle (°)~110.2

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. nih.gov For this compound, the primary focus of MD simulations would be the conformational preferences of the hydroxymethyl substituent, as the bicyclic core is largely rigid. libretexts.org

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies can elucidate the mechanisms of chemical reactions by mapping the energy profile of the reaction pathway, identifying transition states and intermediates. For this compound, theoretical investigations could explore various reactions involving the hydroxymethyl group or the bicyclic ether.

One area of interest is the reactivity of the hydroxyl group, such as in oxidation, esterification, or etherification reactions. Computational models can predict the activation energies for these transformations and provide insights into the stereoelectronic effects that may influence the reaction rates and outcomes. The rigid framework of the 2-oxabicyclo[2.2.2]octane core can impose stereochemical constraints that favor certain reaction pathways over others.

Another area of study is the stability and potential ring-opening reactions of the bicyclic ether under various conditions. While the 2-oxabicyclo[2.2.2]octane system is generally stable, theoretical calculations can predict its reactivity towards strong acids or other reagents that could induce ring cleavage. The synthesis of the 2-oxabicyclo[2.2.2]octane core itself often involves an intramolecular cyclization, and theoretical studies can shed light on the mechanism and factors controlling the stereoselectivity of this key step. nih.gov For instance, the iodocyclization of cyclohexane-containing alkenyl alcohols to form the 2-oxabicyclo[2.2.2]octane skeleton is a crucial synthetic transformation whose mechanism can be explored computationally. nih.govresearchgate.netnih.gov

Ligand-Target Docking and Binding Affinity Predictions for Bioisosteres

The 2-oxabicyclo[2.2.2]octane moiety is of significant interest in medicinal chemistry as a saturated bioisostere of the para-substituted phenyl ring. nih.govresearchgate.netnih.gov Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane group can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.govresearchgate.netnih.gov

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. In the context of this compound and its derivatives, docking studies can be used to assess how well they mimic the binding of a phenyl-containing parent compound. The rigid nature of the bicyclic core provides a well-defined vector for the substituent, which can be advantageous for achieving specific interactions in a binding pocket.

Binding affinity predictions, often performed using methods like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can quantitatively estimate the strength of the interaction between a ligand and its target. These calculations can be used to compare the binding affinities of a series of bioisosteres and guide the design of more potent compounds. For instance, replacing the phenyl ring in the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane core has been shown to improve its physicochemical properties. nih.govresearchgate.netnih.gov Computational studies can help to rationalize these findings by predicting the binding modes and affinities of such analogs.

Table 2: Comparison of Physicochemical Properties for Phenyl and 2-Oxabicyclo[2.2.2]octane Bioisosteres in a Drug Analog

PropertyPhenyl Analog2-Oxabicyclo[2.2.2]octane Analog
Calculated LogPHigherLower
Aqueous SolubilityLowerHigher
Metabolic StabilityLowerHigher
(Data derived from studies on Imatinib analogs) nih.gov

Bioisosteric Applications of the 2 Oxabicyclo 2.2.2 Octane Core

Design Principles of 2-Oxabicyclo[2.2.2]octane as a Saturated Phenyl Ring Bioisostere

The rational design of 2-oxabicyclo[2.2.2]octane as a bioisostere for the para-substituted phenyl ring was conceived from a careful analysis of the strengths and weaknesses of existing saturated mimics. researchgate.netexlibrisgroup.comenamine.net The goal was to create a scaffold that not only geometrically matched the phenyl ring but also conferred superior physicochemical properties relevant to drug development. nih.govenamine.net

Comparison with Bicyclo[1.1.1]pentane, Bicyclo[2.2.2]octane, and Cubane Bioisosteres

Previously developed bioisosteres such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane, while useful, each possess inherent drawbacks. researchgate.netexlibrisgroup.com For instance, BCPs can present synthetic challenges, and cubanes have been shown to be unstable under certain conditions, such as in the presence of transition metals or upon heating. nih.govprismbiolab.com The design of 2-oxabicyclo[2.2.2]octane sought to overcome these limitations. researchgate.netexlibrisgroup.com By incorporating an oxygen atom into the bicyclo[2.2.2]octane framework, researchers aimed to modulate electronic properties and lipophilicity while maintaining a stable, rigid structure that mimics the phenyl ring's geometry. prismbiolab.com This strategic placement of a heteroatom provides a key advantage over the purely hydrocarbon-based scaffolds of BCO and cubane. researchgate.netexlibrisgroup.com

Geometric Mimicry of Aromatic Rings

ScaffoldDistance (r) between Exit Vectors (Å)Angle (φ1)
para-Substituted Phenyl~2.9~180°
2-Oxabicyclo[2.2.2]octane~2.6~176°
Bicyclo[2.2.2]octaneVariesVaries
CubaneVariesVaries

This table presents a simplified comparison of key geometric parameters. Actual values can vary based on substitution.

Impact of Bioisosteric Replacement on Molecular Properties for Drug Discovery

The true utility of a bioisostere is demonstrated by its ability to positively influence a molecule's drug-like properties. The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core has been shown to significantly improve key physicochemical parameters. researchgate.netexlibrisgroup.com These improvements were notably demonstrated through the synthesis of an analog of the anticancer drug Imatinib, where a central phenyl ring was replaced with the 2-oxabicyclo[2.2.2]octane scaffold. nih.govenamine.netnih.gov

Modulation of Lipophilicity

High lipophilicity is often associated with poor metabolic stability, off-target toxicity, and low solubility. The 2-oxabicyclo[2.2.2]octane core serves as an effective tool for reducing lipophilicity. exlibrisgroup.comenamine.net In the Imatinib case study, replacing the phenyl ring with the BCO scaffold led to a reduction in the calculated partition coefficient (clogP). nih.gov However, the incorporation of the 2-oxabicyclo[2.2.2]octane core resulted in a much more significant decrease in both clogP and the experimentally measured distribution coefficient (logD), reducing the logD value by nearly a full unit from 2.6 to 1.8. nih.gov

Improved Metabolic Stability

Metabolic stability is crucial for a drug's efficacy and duration of action. The phenyl ring is often a site of metabolic attack by cytochrome P450 enzymes. Replacing it with a saturated, three-dimensional scaffold like 2-oxabicyclo[2.2.2]octane can shield the molecule from such degradation. researchgate.netexlibrisgroup.com When tested in human liver microsomes, the Imatinib analog containing the 2-oxabicyclo[2.2.2]octane core showed enhanced metabolic stability. nih.gov Specifically, its half-life (t½) increased by nearly 50%, from 60 minutes for the parent Imatinib to 87 minutes for the bioisosteric analog. nih.gov

CompoundWater Solubility (µM)clogPlogDMetabolic Stability (t½, min)
Imatinib (Parent Drug)3514.52.660
Imatinib with BCO core1133.62.7Not specified
Imatinib with 2-Oxabicyclo[2.2.2]octane core3892.61.887

Data derived from the comparative study on Imatinib and its bioisosteric analogs. nih.gov

Strategies for Integrating {2-Oxabicyclo[2.2.2]octan-4-yl}methanol and its Derivatives into Bioactive Molecules

The integration of the this compound scaffold and its related derivatives into bioactive molecules is a key strategy for modifying molecular properties. nih.govresearchgate.net The core structure is valued for its ability to mimic the geometry of a para-substituted phenyl ring while introducing improved physicochemical characteristics. nih.gov The key synthetic step often involves the iodocyclization of specific cyclohexane-containing alkenyl alcohols. nih.govnih.govenamine.net This scaffold has been successfully incorporated into a range of molecules, from modulators of cell surface receptors to established anticancer drugs and novel antibiotics. nih.govnih.govgoogle.com

Derivatives of the 2-oxabicyclo[2.2.2]octane core have been developed as modulators for the G protein-coupled receptor 120 (GPR120). google.com These compounds are explored for their potential therapeutic applications in treating diabetes and related metabolic conditions. google.com Patent literature describes a class of compounds featuring the oxabicyclo[2.2.2]octane moiety, including structures like (1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol, designed to act on the GPR120 receptor. google.com The rigid bicyclic structure is a key component in positioning the necessary pharmacophoric elements for effective receptor interaction. google.com

A significant application of the 2-oxabicyclo[2.2.2]octane scaffold is its use as a bioisosteric replacement for the phenyl ring in established drugs. nih.govresearchgate.net Studies have demonstrated this by incorporating the core into the structures of the anticancer drugs Imatinib and Vorinostat. nih.govenamine.netenamine.net

In the case of Imatinib, replacing a para-substituted phenyl ring with the 2-oxabicyclo[2.2.2]octane moiety led to a marked improvement in several key physicochemical properties. The resulting analog exhibited reduced lipophilicity, increased aqueous solubility, and enhanced metabolic stability. nih.govresearchgate.net Specifically, the metabolic half-life (t½) of the Imatinib analog increased by nearly 50%. nih.gov For Vorinostat, the substitution resulted in a new, bioactive analog of the parent drug. nih.govresearchgate.net

CompoundCore StructureCalculated Lipophilicity (clogP)Experimental Lipophilicity (logD)Metabolic Half-Life (t1/2, min)
Imatinibpara-substituted Phenyl4.52.660
Imatinib Analog2-Oxabicyclo[2.2.2]octane2.61.887

Data sourced from research on bioisosteric replacement in drug scaffolds. nih.gov

The oxabicyclooctane core has been instrumental in the development of a class of antimicrobials known as Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.govresearchgate.net These compounds are designed to inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, making them active against quinolone-resistant strains. nih.gov

One such oxabicyclooctane-linked NBTI, AM-8722, demonstrates potent, broad-spectrum antibacterial activity. nih.gov It acts by specifically inhibiting bacterial DNA synthesis and is rapidly bactericidal against a range of Gram-positive and Gram-negative organisms. nih.gov Further structure-activity relationship studies on this scaffold have led to the identification of even more potent derivatives, such as AM-8888, which shows an improved potency and spectrum. researchgate.net

Structure-Activity Relationship (SAR) Studies of Oxabicyclo[2.2.2]octane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of molecules containing the 2-oxabicyclo[2.2.2]octane core. These investigations explore how modifying different parts of the molecule affects its efficacy and properties. For instance, in one series of thiazole-containing derivatives, methylation at a specific position on the thiazole (B1198619) ring was found to enhance metabolic stability by 40%. Such studies are essential for fine-tuning drug candidates for improved performance.

Identifying the minimal structural components necessary for biological function is a primary goal of SAR studies. Research on various classes of compounds has highlighted the essential nature of the oxabicyclo[2.2.2]octane core itself.

In studies of truncated derivatives of the natural antibiotic Abyssomicin C, the oxabicyclo[2.2.2]octane moiety was found to be crucial for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). beilstein-journals.org Derivatives lacking this bicyclic unit showed a significant loss of inhibitory function, demonstrating that the scaffold is not merely a spacer but a key contributor to the molecule's bioactivity. beilstein-journals.org

Similarly, in the development of NBTIs, while modifications to the linked naphthyridin-2-one portion led to improved potency (as seen in the progression from AM-8722 to AM-8888), the oxabicyclooctane linker remained a conserved and essential feature for activity. researchgate.net

Compound ClassKey SAR FindingReference
Abyssomicin C DerivativesThe oxabicyclo[2.2.2]octane moiety is essential for antibacterial activity. beilstein-journals.org
Novel Bacterial Topoisomerase Inhibitors (NBTIs)The oxabicyclooctane linker is a conserved, critical component for DNA gyrase inhibition. researchgate.net
Thiazolyl-OxabicyclooctanesMethylation of the thiazole ring enhances metabolic stability.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and stereochemical assignment of 2-oxabicyclo[2.2.2]octane systems. The rigid, bridged framework of this bicyclic ether imposes specific spatial relationships and dihedral angles between protons, which are reflected in their chemical shifts (δ) and scalar coupling constants (J).

One-dimensional ¹H and ¹³C NMR spectra provide initial structural verification. In the ¹H NMR spectrum of {2-Oxabicyclo[2.2.2]octan-4-yl}methanol, signals corresponding to the bridgehead proton, the methylene (B1212753) protons of the hydroxymethyl group, and the protons on the bicyclic skeleton can be identified and integrated.

For detailed stereochemical analysis, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons. It is instrumental in tracing the connectivity throughout the bicyclic rings and the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly powerful for assigning the relative stereochemistry in rigid systems like the 2-oxabicyclo[2.2.2]octane core. For instance, NOE correlations can establish the endo or exo orientation of substituents by observing spatial proximity between the substituent's protons and specific protons on the bicyclic frame.

The combination of these techniques allows researchers to build a complete and accurate three-dimensional model of the molecule in solution.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted 2-Oxabicyclo[2.2.2]octane Derivative.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Key NOESY Correlation(s)
H-1 (Bridgehead)~3.8 - 4.0m-H-3, H-5
CH₂-O (Bridge)~3.6 - 3.8m-H-1, H-3
CH₂ (Side Chain)~3.4 - 3.6d~6.5H-4
H-4 (Bridgehead)~1.9 - 2.1m-CH₂ (Side Chain), H-5
Ring CH₂~1.5 - 1.9m-Adjacent ring protons

X-ray Crystallography for Solid-State Structure Elucidation and Supramolecular Interactions

X-ray crystallography provides the most definitive evidence for the molecular structure of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. This technique confirms the boat conformation of the oxane rings within the 2-oxabicyclo[2.2.2]octane system. iucr.org

Beyond individual molecular structure, X-ray crystallography is unparalleled in its ability to elucidate supramolecular architecture. researchgate.netnih.gov It reveals how molecules pack in the crystal lattice and identifies the non-covalent interactions that govern this packing. For derivatives of this compound, which contain hydrogen bond donors (the hydroxyl group) and acceptors (the ether oxygen), hydrogen bonding is a primary organizational force. researchgate.netnih.gov The analysis often reveals intermolecular interactions such as C—H···O and C—H···N hydrogen bonds that connect molecules into larger assemblies, such as layers or chains. iucr.org The study of these supramolecular synthons is critical for understanding the physical properties of the crystalline material.

Table 2: Illustrative Crystallographic Data for a Functionalized 2-Oxabicyclo[2.2.2]octane Derivative. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)95.67
Predominant Supramolecular InteractionHydrogen Bonding (O-H···O)

Mass Spectrometry (MS) for Complex Derivative Characterization

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

When coupled with fragmentation techniques (e.g., in tandem MS/MS), mass spectrometry can also offer structural information. The molecule is ionized and then fragmented in a controlled manner, and the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of the compound's structure, providing clues about functional groups and the core skeleton. For instance, the fragmentation of a 2-oxabicyclo[2.2.2]octane derivative might involve cleavage of substituents or characteristic ring-opening pathways. This information is vital for identifying unknown derivatives or confirming the structure of newly synthesized compounds. mdpi.com

Table 3: Mass Spectrometry Data for a Related Compound, 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol.
ParameterInformation
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
Ionization TechniqueElectron Ionization (EI)
Key Fragment Ions (m/z)Characteristic of bicyclic ether fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) for Natural Product Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile compounds within a mixture. It has been widely applied in the analysis of essential oils and other natural product extracts where derivatives of the 2-oxabicyclo[2.2.2]octane skeleton are frequently found. jmchemsci.comjmchemsci.com

In this method, the volatile components of a sample are separated in the gas chromatography column based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. By comparing the retention time and the mass spectrum of an unknown peak to those of known standards or library databases (like the NIST library), the compound can be identified. mdpi.com This technique has been instrumental in identifying 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (eucalyptol) as a major constituent in the essential oils of numerous plants. jmchemsci.comjmchemsci.comuokerbala.edu.iq

Table 4: Identification of 2-Oxabicyclo[2.2.2]octane Derivatives in Natural Sources via GC-MS.
Compound IdentifiedNatural Source (Example)Reference
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane (Eucalyptol)Eucalyptus camaldulensis jmchemsci.comjmchemsci.com
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineole)Alpinia galanga (Greater Galangal) researchgate.net
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate (B1210297)Found in various essential oils nist.gov

Advanced Chromatographic Techniques for Separation of Isomers and Complex Mixtures

The synthesis of this compound and its derivatives can often lead to the formation of complex mixtures, including stereoisomers (enantiomers and diastereomers). Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purification of these mixtures. nih.gov

The separation of diastereomers can often be achieved using standard normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) HPLC columns, as diastereomers have different physical properties. researchgate.net However, the separation of enantiomers is more challenging as they have identical physical properties in an achiral environment. This requires the use of chiral stationary phases (CSPs) in a process known as chiral HPLC. nih.govmdpi.com Macrocyclic glycopeptide-based columns, for instance, have been successfully used to resolve enantiomers of related bicyclo[2.2.2]octane-based amino acids. nih.gov The development of an effective separation method involves careful selection of the chiral stationary phase and optimization of the mobile phase composition to achieve baseline resolution of the isomers. nih.govresearchgate.net

Table 5: Exemplary HPLC Conditions for Isomer Separation in Bicyclic Systems.
TechniqueStationary Phase (Column)Mobile PhaseApplication
Chiral HPLCMacrocyclic Glycopeptide (e.g., Chirobiotic T)Reversed-phase or Polar Organic ModeEnantiomeric separation of bicyclo[2.2.2]octane derivatives
Normal-Phase HPLCSilica GelHexane/Ethyl Acetate GradientDiastereomeric separation of functionalized esters
Reversed-Phase HPLCC18Acetonitrile/Water GradientSeparation of reaction mixtures based on polarity

Emerging Research Directions and Future Perspectives for 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanol

Development of Novel Therapeutic Agents Utilizing the Oxabicyclic Scaffold

The 2-oxabicyclo[2.2.2]octane framework is emerging as a promising scaffold in medicinal chemistry, primarily as a saturated bioisostere for the ubiquitous phenyl ring. nih.govresearchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. The replacement of a flat, aromatic phenyl group with a three-dimensional, saturated scaffold like 2-oxabicyclo[2.2.2]octane can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov

One of the key advantages of this oxabicyclic scaffold is its ability to improve the physicochemical properties of drug molecules. For instance, its incorporation has been shown to increase water solubility, enhance metabolic stability, and reduce lipophilicity, all of which are desirable characteristics for drug candidates. nih.govnih.gov A notable example is the incorporation of the 2-oxabicyclo[2.2.2]octane core into the structures of the anticancer drugs Imatinib and Vorinostat. nih.govresearchgate.netenamine.net In the case of the Imatinib analog, this substitution led to improved metabolic stability and a nearly 50% increase in half-life in human liver microsomes. nih.gov

Molecules containing the 2-oxabicyclo[2.2.2]octane core have demonstrated a wide array of biological activities. nih.gov This highlights the versatility of the scaffold in interacting with various biological targets.

Table 1: Reported Biological Activities of 2-Oxabicyclo[2.2.2]octane-Containing Molecules

Biological Activity Reference
Estrogen receptor-beta agonists nih.gov
Myeloperoxidase inhibitors nih.gov
Antibacterial agents nih.govresearchgate.net
DGAT1 Inhibitors nih.gov

Future research in this area will likely focus on the systematic exploration of the 2-oxabicyclo[2.2.2]octane scaffold as a bioisosteric replacement in a broader range of therapeutic agents. The goal will be to enhance the efficacy, safety, and pharmacokinetic properties of existing drugs and to develop novel drug candidates with improved therapeutic potential.

Applications in Materials Science and Specialty Chemicals Production

The unique structural features of the 2-oxabicyclo[2.2.2]octane skeleton also make it a valuable component in the field of materials science, particularly in the synthesis of advanced polymers. The ring strain inherent in the bicyclic system can be harnessed for ring-opening polymerization (ROP) to create polyesters with alicyclic units integrated into the polymer backbone. researchgate.net This can impart superior mechanical and thermal properties to the resulting materials. researchgate.net

For example, the polymerization of 2-oxabicyclo[2.2.2]octan-3-one has been investigated to produce poly(oxycarbonyl-1,4-cyclohexylene). researchgate.net The stereochemistry of the alicyclic structures within the polymer can significantly influence its properties, and this can be controlled by the polymerization conditions. researchgate.net Such polyesters with cyclic structures in their main chain are of interest due to their potential for enhanced thermal stability and chemical recyclability. researchgate.net

Beyond polymers, derivatives of the oxabicyclo[2.2.2]octane core, such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole), are utilized in the fragrance industry and as precursors for other specialty chemicals. researchgate.net The chemical transformation of these naturally abundant monoterpenes can lead to a variety of valuable compounds. researchgate.net

Future work in this domain will likely involve the synthesis and polymerization of a wider range of functionalized {2-Oxabicyclo[2.2.2]octan-4-yl}methanol derivatives to create novel materials with tailored properties for specific applications, including biodegradable plastics and high-performance engineering materials.

Green Synthesis and Sustainable Chemistry for Oxabicyclic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives. A key focus is the development of environmentally benign and efficient synthetic methods that minimize waste and the use of hazardous reagents.

One promising approach is the use of solid acid catalysts, such as Amberlyst-15®, which are reusable and can be easily separated from the reaction mixture. rsc.org This catalyst has been successfully employed in the cyclization of campholenic alcohols to produce related oxabicyclic structures under ambient conditions. rsc.org This methodology offers several advantages, including cleaner reaction conditions and the potential for catalyst reuse. rsc.org

A crucial step in the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.netnih.gov This reaction proceeds under relatively mild conditions and provides a direct route to the bicyclic system. Further research into optimizing this and other key synthetic steps to utilize greener solvents, reduce energy consumption, and improve atom economy will be a significant future direction. The development of catalytic and enantioselective methods for the synthesis of chiral oxabicyclic compounds is also an area of active investigation.

Advanced Computational Design of Next-Generation Oxabicyclic Molecules

Computational chemistry and molecular modeling are playing an increasingly vital role in the design and development of novel molecules based on the 2-oxabicyclo[2.2.2]octane scaffold. unifap.br These tools allow researchers to predict the properties of new compounds and to understand their interactions with biological targets or their behavior in materials.

The design of the 2-oxabicyclo[2.2.2]octane core as a phenyl bioisostere was guided by computational analysis of its geometric parameters, which were found to be very similar to those of a para-substituted phenyl ring. nih.gov Density functional theory (DFT) calculations have been used to investigate the ring strain and electronic properties of related bicyclic systems. smolecule.com

Molecular docking studies are being employed to predict the binding modes of oxabicyclic derivatives with biological targets, such as cancer-related proteins. rsc.org This information is invaluable for the rational design of more potent and selective therapeutic agents. For instance, a detailed molecular docking analysis of eucalyptol (B1671775) derivatives has suggested that this scaffold could be promising for the development of anticancer agents. rsc.org

The future of this field will involve the use of more sophisticated computational methods, including artificial intelligence and machine learning, to accelerate the discovery of new oxabicyclic molecules with desired properties. These approaches can be used to screen virtual libraries of compounds, predict their activities and properties, and guide synthetic efforts towards the most promising candidates.

Exploration of New Biological Targets and Mechanisms of Action

The diverse biological activities already reported for compounds containing the 2-oxabicyclo[2.2.2]octane scaffold suggest that it has the potential to interact with a wide range of biological targets. nih.gov A key area of future research will be the systematic exploration of these interactions to identify new therapeutic opportunities and to elucidate the mechanisms of action of these compounds.

While some specific targets like estrogen receptor-beta and myeloperoxidase have been identified, a broader screening of oxabicyclic compound libraries against a wide panel of biological targets could uncover novel activities. nih.gov For example, the antibacterial properties of some derivatives warrant further investigation to identify their specific bacterial targets and mechanisms of resistance. researchgate.net

The structural rigidity of the oxabicyclic scaffold makes it an excellent tool for probing the structure-activity relationships (SAR) of ligand-receptor interactions. By systematically modifying the substituents on the this compound core, researchers can gain a detailed understanding of the key interactions that govern biological activity. However, it is also crucial to note that in some complex natural products, such as abyssomicin C, the oxabicyclo[2.2.2]octane moiety has been found to be essential for antibacterial activity, with its truncation leading to a loss of function. beilstein-journals.org This underscores the importance of the intact scaffold for certain biological activities.

Future research will likely combine high-throughput screening with advanced biochemical and biophysical techniques to identify new biological targets and to gain a deeper understanding of how these unique molecules exert their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling {2-Oxabicyclo[2.2.2]octan-4-yl}methanol in laboratory settings?

  • Methodological Answer :

  • Consult Safety Data Sheets (SDS) for structurally related bicyclo compounds (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol) to identify hazards (e.g., H302: harmful if swallowed; H315: skin irritation).
  • Implement PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to mitigate inhalation risks (H335).
  • In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes (H319), wash skin with soap (H315), and seek medical attention if symptoms persist .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer :

  • Step 1 : Prepare bicyclo[2.2.2]octane precursors via Diels-Alder reactions (e.g., 1,3-cyclohexadiene with acrylic acid derivatives) .
  • Step 2 : Functionalize the bicyclo scaffold using reduction (e.g., NaBH4 for alcohol formation) or oxidation (e.g., Hg(OAc)₂ for ketone intermediates) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using NMR (¹H/¹³C) and HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (e.g., r ≈ 2.54–2.56 Å) and angles (φ1/φ2 ≈ 176–177°) to confirm geometric similarity to para-substituted phenyl rings .
  • Spectroscopy : Use ¹H NMR (δ 3.5–4.0 ppm for methanol -OH) and IR (broad O-H stretch ~3200 cm⁻¹).
  • Thermal Analysis : Determine melting point (e.g., 209–212°C for analogous bicyclo alcohols) and stability via TGA .

Advanced Research Questions

Q. How does this compound function as a bioisosteric replacement for para-substituted phenyl rings?

  • Methodological Answer :

  • Geometric Validation : Compare parameters (Table 1) using XRD or DFT calculations. The bicyclo scaffold’s shorter inter-substituent distance (d ≈ 5.56–5.58 Å vs. phenyl’s 5.90–5.93 Å) enhances steric compatibility in drug-receptor interactions .

  • Pharmacological Testing : Replace phenyl groups in lead compounds (e.g., Imatinib analogs) and assess binding affinity (e.g., IC₅₀ via enzyme assays) and solubility (logP measurements) .

    Table 1 : Geometric Parameters of Bioisosteric Scaffolds

    Parameter{2-Oxabicyclo[...]methanolPara-Phenyl Ring
    Distance (r, Å)2.54–2.562.88–2.89
    Span (d, Å)5.56–5.585.90–5.93
    Angles (φ1/φ2)176–177°178–179°
    Source: X-ray data from Imatinib and bicyclo derivatives .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis under inert atmospheres (N₂/Ar) to assess oxidative degradation. Compare NMR spectra across labs to identify impurities .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict reaction pathways (e.g., acid-catalyzed ring-opening) and validate with experimental kinetics .

Q. What strategies optimize the use of this compound in drug discovery pipelines?

  • Methodological Answer :

  • Structural Hybridization : Integrate the bicyclo core into kinase inhibitors (e.g., Umeclidinium analogs) to enhance metabolic stability .
  • In Vitro Profiling : Screen for off-target effects using panels (e.g., Eurofins Cerep) and assess cytotoxicity (MTT assay) in HepG2 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.